5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Description

The exact mass of the compound 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

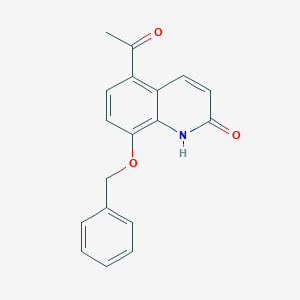

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-8-phenylmethoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYPGJMOODJFAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538654 |

Source

|

| Record name | 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93609-84-8 |

Source

|

| Record name | 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93609-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one, a valuable intermediate in the preparation of various pharmaceutical compounds.[1] The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 8-hydroxyquinolin-2(1H)-one, followed by the benzylation of the resulting intermediate. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one proceeds through two sequential reactions:

-

Step 1: Friedel-Crafts Acylation. 8-hydroxyquinolin-2(1H)-one is acylated to produce 5-acetyl-8-hydroxyquinolin-2(1H)-one. This reaction is an electrophilic aromatic substitution.

-

Step 2: O-Benzylation. The intermediate, 5-acetyl-8-hydroxyquinolin-2(1H)-one, undergoes O-benzylation to yield the final product, 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Caption: Overall synthesis pathway for 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Experimental Protocols

Step 1: Synthesis of 5-acetyl-8-hydroxyquinolin-2(1H)-one

This procedure is adapted from a general Friedel-Crafts acylation protocol and a synthesis of a similar compound, 5-acetyl-8-hydroxyquinoline.[2][3]

Reaction:

Caption: Reaction scheme for the Friedel-Crafts acylation of 8-hydroxyquinolin-2(1H)-one.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-hydroxyquinolin-2(1H)-one in nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride while stirring.

-

Add acetyl chloride dropwise to the cooled suspension.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to afford 5-acetyl-8-hydroxyquinolin-2(1H)-one.

Step 2: Synthesis of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one

This procedure is based on a general O-benzylation method.

Reaction:

Caption: Reaction scheme for the O-benzylation of 5-acetyl-8-hydroxyquinolin-2(1H)-one.

Procedure:

-

Dissolve 5-acetyl-8-hydroxyquinolin-2(1H)-one in a suitable solvent such as dimethylformamide (DMF).

-

Add potassium carbonate to the solution and stir the suspension.

-

Add benzyl bromide to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash it with water, and dry it.

-

The crude product can be purified by recrystallization from an appropriate solvent to yield pure 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 8-hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | 161.16 | 295-300 |

| 5-acetyl-8-hydroxyquinolin-2(1H)-one | C₁₁H₉NO₃ | 203.19 | >260[4] |

| 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one | C₁₈H₁₅NO₃ | 293.32 | 174-176[5] |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Nitrobenzene | 60-70 | ~55 (for similar compound)[3] |

| 2 | O-Benzylation | Benzyl Bromide, K₂CO₃ | DMF | Heat | Not reported |

Table 3: Predicted ¹H NMR Spectral Data for 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one [5]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.23 | s | 1H | NH |

| 8.93 | d (J=10.0 Hz) | 1H | Ar-H |

| 7.69 | d (J=8.0 Hz) | 1H | Ar-H |

| 7.43 | s | 5H | Ar-H (benzyl) |

| 7.04 | d (J=8.0 Hz) | 1H | Ar-H |

| 6.77 | d (J=10.0 Hz) | 1H | Ar-H |

| 5.26 | s | 2H | OCH₂ |

| 2.65 | s | 3H | COCH₃ |

Note: The ¹H NMR data is predicted and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Caption: General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one is a feasible two-step process for research and development purposes. The provided protocols, based on established chemical principles, offer a solid foundation for its preparation. It is recommended that researchers optimize the reaction conditions, particularly for the O-benzylation step, to improve yields and purity. Full spectral characterization of the intermediate and final products is essential to confirm their identity and purity. This technical guide serves as a valuable resource for chemists involved in the synthesis of quinolinone-based compounds for pharmaceutical applications.

References

Technical Guide: Physicochemical Properties and Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a key intermediate in the synthesis of pharmacologically active compounds. It details the core physicochemical properties, provides an experimental protocol for its synthesis, and illustrates the synthetic pathway and workflow through structured diagrams.

Compound Identification and Properties

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is an aromatic heterocycle belonging to the quinolinone family.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, notably in the preparation of phenylethanolamine derivatives that have applications as β2 adrenoreceptor agonists.[2][3]

Synonyms:

Physicochemical Data Summary

The key physicochemical properties of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 93609-84-8 | [2][4][5][6] |

| Molecular Formula | C₁₈H₁₅NO₃ | [2][4][5] |

| Molecular Weight | 293.32 g/mol | [2][4][7] |

| Melting Point | 174-176 °C | [3][6] |

| Boiling Point | 569.179 °C at 760 mmHg | [6] |

| Density | 1.230 g/cm³ | [3] |

| Flash Point | 298.029 °C | [6] |

| Appearance | Light Orange Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |

| Storage | Sealed in a dry place at room temperature.[3][4] For long-term storage as a powder, -20°C is recommended.[7] |

Synthesis and Experimental Protocol

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is synthesized via the benzylation of its precursor, 5-acetyl-8-hydroxyquinolin-2(1H)-one. The following protocol is a detailed methodology for this conversion.[3]

Materials and Reagents

-

5-acetyl-8-hydroxyquinolin-2(1H)-one (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.25 eq.)

-

Acetone

-

Water

Experimental Procedure

-

Reaction Setup: To a suspension of 5-acetyl-8-hydroxyquinolin-2(1H)-one (1.0 eq.) in acetone, add N,N-diisopropylethylamine (1.25 eq.).

-

Heating: Heat the resulting suspension to reflux temperature.

-

Water Addition: Once refluxing, add a specific volume of water (e.g., for 40 mmol of starting material in 64 mL acetone, 8.2 mL of water is added).[3]

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Reflux: Maintain the reaction at reflux temperature for 6-7 hours, monitoring for the complete consumption of the starting material.

-

Quenching and Precipitation: Upon reaction completion, add water to the mixture at approximately 58°C and then cool to room temperature (20-25°C) to precipitate the product.

-

Filtration and Washing: Collect the solid product by filtration. Wash the crude product sequentially with an acetone/water mixture (1:1) and then with water.

-

Drying: Dry the purified product under vacuum at 60°C overnight to yield 5-acetyl-8-benzyloxy-1H-quinolin-2-one.[3]

Purification

The product can be further purified by recrystallization from an acetone/water system if required.[3]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the key processes related to the synthesis and utility of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Caption: Synthetic pathway for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Caption: Step-by-step experimental workflow for the synthesis protocol.

Caption: Role as an intermediate in developing β2 adrenoreceptor agonists.

References

- 1. 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | 93609-84-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8 [amp.chemicalbook.com]

- 4. 93609-84-8|5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS No. 93609-84-8 - iChemical [ichemical.com]

- 7. 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | TargetMol [targetmol.com]

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one CAS number 93609-84-8

An In-depth Technical Guide to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (CAS Number: 93609-84-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone class of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance. The quinolinone scaffold is a well-established pharmacophore with a broad range of activities, and this particular derivative serves as a key intermediate in the synthesis of more complex molecules, notably phenylethanolamine derivatives.[1] While specific biological data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on the activities of related quinolinone compounds.

Chemical and Physical Properties

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a solid at room temperature with the molecular formula C₁₈H₁₅NO₃ and a molecular weight of 293.32 g/mol . Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 93609-84-8 | [2] |

| Molecular Formula | C₁₈H₁₅NO₃ | |

| Molecular Weight | 293.32 | |

| Melting Point | 174-176 °C | [3] |

| Boiling Point | 569.179 °C at 760 mmHg | [3] |

| Density | 1.231 g/cm³ | [3] |

| Flash Point | 298.029 °C | [3] |

| Appearance | Solid | |

| SMILES | CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3 | [] |

| InChI Key | MVYPGJMOODJFAZ-UHFFFAOYSA-N |

Synthesis

The synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a multi-step process that begins with the acylation of 8-hydroxy-(1H)-quinolin-2-one to produce the precursor, 5-acetyl-8-hydroxy-(1H)-quinolin-2-one. This is followed by a benzylation step to yield the final product. A general overview of the synthetic pathway is described in patent literature.[5][6]

Experimental Workflow for Synthesis

References

- 1. scbt.com [scbt.com]

- 2. 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | TargetMol [targetmol.com]

- 3. 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS No. 93609-84-8 - iChemical [ichemical.com]

- 5. WO2004087668A1 - A process for the preparation of 5-(haloacetyl)-8-(substituted oxy)-(1h)-quinolin-2-ones - Google Patents [patents.google.com]

- 6. AU2004226212B2 - A process for the preparation of 5-(haloacetyl)-8-(substituted oxy)-(1H)-quinolin-2-ones - Google Patents [patents.google.com]

The Diverse Biological Activities of Quinolinone Derivatives: A Technical Guide for Drug Discovery

December 29, 2025

Introduction

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds. Its unique structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Quinolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of quinolinone derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics based on the quinolinone framework.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5]

Quantitative Data: Anticancer Activity of Quinolinone Derivatives

The anticancer efficacy of various quinolinone derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [6] |

| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | [6] |

| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | [6] |

| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | [6] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast Cancer) | GI50: Not specified, but showed 82.9% growth reduction | [7] |

| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a) | MCF-7 (Breast Cancer) | GI50: 7.91 ± 0.62 | [7][8] |

| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one (2b) | K-562 (Leukemia) | GI50: 6.22 ± 0.77 | [8] |

| 6-Nitro-2-p-tolylquinolin-4(1H)-one (5a) | HeLa (Cervical Cancer) | GI50: 2.02 ± 0.11 | [7] |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 (Leukemia) | 64 nM (mTOR inhibition) | [3][5] |

| Indole-based mTOR inhibitor (HA-2l) | mTOR kinase | 66 nM | [9] |

| Indole-based mTOR inhibitor (HA-2c) | mTOR kinase | 75 nM | [9] |

Signaling Pathways in Cancer Targeted by Quinolinone Derivatives

Quinolinone derivatives frequently exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4] Quinolinone derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.[5][9][10]

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinolinone derivatives.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer.[11] Constitutive activation of NF-κB is observed in many cancers, promoting cell proliferation and survival. Certain quinolinone derivatives have been shown to inhibit NF-κB activation.[12][13][14]

Caption: NF-κB signaling pathway and points of inhibition by quinolinone derivatives.

Experimental Protocols: Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Quinolinone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][15][16]

-

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Quinolinone derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone derivatives at various concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2][17][18][19]

-

This protocol is used to determine the effect of quinolinone derivatives on the cell cycle progression of cancer cells.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Quinolinone derivatives

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with quinolinone derivatives for the desired time.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by slowly adding the cell pellet to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][6][20][21]

-

Antimicrobial Activity

Quinolinone derivatives have a long history as potent antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[22] Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[23][24][25]

Quantitative Data: Antimicrobial Activity of Quinolinone Derivatives

The antimicrobial potency of quinolinone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | [22] |

| Quinoline-2-one derivative 6c | VRE | 0.75 | [22] |

| Quinoline-2-one derivative 6l | MRSA | Not specified, but potent | [22] |

| Quinoline-2-one derivative 6o | MRSA | 2.50 | [22] |

| Quinoline-thiazole derivative 4g | E. coli (ATCC 35218) | 7.81 | [25] |

| Quinoline-thiazole derivative 4g | E. coli (ATCC 25922) | 3.91 | [25] |

| Quinoline-thiazole derivative 4h | C. krusei (ATCC 6258) | ≤0.06 | [25] |

| Quinoline-thiazole derivative 4m | C. krusei (ATCC 6258) | ≤0.06 | [25] |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [24] |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [24] |

| Quinolinequinone QQ1 | S. aureus | 1.22 | [26] |

| Quinolinequinone QQ6 | E. faecalis | 4.88 | [26] |

Experimental Protocol: Antimicrobial Susceptibility Testing

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinolinone derivatives (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer or McFarland standards

-

Incubator

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve the final desired concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: Prepare a serial two-fold dilution of the quinolinone derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the MIC of quinolinone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, and quinolinone derivatives have shown promise as anti-inflammatory agents.[27][28] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as NF-κB.[29]

Quantitative Data: Anti-inflammatory Activity of Quinolinone Derivatives

The anti-inflammatory effects of quinolinone derivatives are often quantified by their ability to inhibit inflammatory mediators or enzymes.

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [27][30] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [27][30] |

| Quinolinone-triazole hybrid 5a | Soybean LOX inhibition | 10.0 | [31] |

| Alkyne precursor 4c | Soybean LOX inhibition | 22.5 | [31] |

| Flufenamate-quinoline conjugate 14 | COX-2 inhibition | 5.0 - 17.6 | [32] |

| Flufenamate-quinoline conjugate 16 | COX-2 inhibition | 5.0 - 17.6 | [32] |

Experimental Protocols: Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

-

Materials:

-

96-well white opaque plate

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Quinolinone derivatives

-

Fluorometric plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

-

Compound Addition: Add the quinolinone derivative at various concentrations to the wells. Include a no-inhibitor control and a known COX-2 inhibitor control (e.g., celecoxib).

-

Enzyme Addition: Add the COX-2 enzyme to the wells and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

-

Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration. The IC50 value can be calculated from the dose-response curve.[33][34][35][36]

-

This assay quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from immune cells.

-

Materials:

-

96-well cell culture plates

-

Immune cells (e.g., RAW 264.7 macrophages or human PBMCs)

-

LPS (lipopolysaccharide) to stimulate inflammation

-

Quinolinone derivatives

-

ELISA kits for the specific cytokines of interest

-

Microplate reader

-

-

Procedure:

-

Cell Seeding and Treatment: Seed the immune cells in a 96-well plate. Pre-treat the cells with various concentrations of the quinolinone derivatives for a specified time.

-

Stimulation: Stimulate the cells with LPS to induce cytokine production.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the kit manufacturer's protocol to quantify the concentration of the target cytokine in the supernatants.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.[15][37]

-

Conclusion

The quinolinone scaffold continues to be a remarkably fruitful source of diverse and potent biologically active molecules. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory activities of quinolinone derivatives, supported by quantitative data, detailed experimental protocols, and insights into the modulation of key signaling pathways. The presented information underscores the vast therapeutic potential of this class of compounds and is intended to empower researchers and drug development professionals in their quest to design and develop novel, more effective quinolinone-based drugs to address a wide range of diseases. The versatility of the quinolinone core, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly fuel future innovations in medicinal chemistry.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 4. benchchem.com [benchchem.com]

- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Flow Cytometry Protocol [sigmaaldrich.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. assaygenie.com [assaygenie.com]

- 34. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. cdn.caymanchem.com [cdn.caymanchem.com]

- 36. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 37. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential mechanisms of action for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one based on the biological activities of structurally related compounds. Direct experimental data for this specific molecule is not extensively available in the public domain. The proposed mechanisms are therefore hypothetical and require experimental validation.

Introduction

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone class of molecules. The quinolin-2(1H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Similarly, the 8-hydroxyquinoline moiety, a precursor to the 8-benzyloxy group in the title compound, is known for its diverse biological effects.[1] This technical guide consolidates the available information on related compounds to propose potential mechanisms of action for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, providing a framework for future research and drug development efforts. The compound is also noted as an intermediate in the synthesis of phenylethanolamine derivatives, which are known for their interaction with adrenergic receptors.[2]

Synthesis

The synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one typically proceeds in a two-step sequence starting from 8-hydroxyquinoline.

Synthesis of 5-Acetyl-8-hydroxyquinolin-2(1H)-one (Precursor)

A common method for the synthesis of the precursor, 5-acetyl-8-hydroxyquinoline, is through a Friedel-Crafts acetylation of 8-hydroxyquinoline.[3]

Experimental Protocol:

-

To a solution of 8-hydroxyquinoline in a suitable solvent such as nitrobenzene, add acetyl chloride. This may result in the formation of a precipitate.

-

Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to the reaction mixture.

-

Heat the mixture, for example, to 60-70°C, for a sufficient duration (e.g., 12 hours) to allow the Friedel-Crafts acetylation to proceed.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up, and the product is purified, typically by recrystallization from a solvent like ethanol.[3]

Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

The final compound is synthesized by the benzylation of the hydroxyl group of 5-Acetyl-8-hydroxyquinolin-2(1H)-one. This is a standard Williamson ether synthesis.

Experimental Protocol:

-

Dissolve 5-Acetyl-8-hydroxyquinolin-2(1H)-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group.

-

To the resulting alkoxide, add benzyl bromide or benzyl chloride and heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction by TLC.

-

After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Hypothesized Mechanisms of Action

Based on the activities of structurally similar quinolin-2(1H)-one and 8-hydroxyquinoline derivatives, two primary potential mechanisms of action are proposed for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: 1) as an anticancer agent via inhibition of receptor tyrosine kinases and their downstream signaling pathways, and 2) as a β2-adrenoceptor agonist.

Potential Anticancer Activity

Quinolin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, with some compounds acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are key components of signaling pathways that drive cell proliferation and survival in many cancers.

Proposed Mechanism: 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one may act as a competitive inhibitor at the ATP-binding site of the intracellular tyrosine kinase domains of EGFR and HER-2. This inhibition would prevent receptor autophosphorylation and block the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. The blockade of these pathways would lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR/HER-2 signaling.

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the EGFR/HER-2 signaling pathway.

Experimental Protocols for Validation:

-

EGFR/HER-2 Kinase Inhibition Assay (Luminescent): This assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption in the presence of the compound indicates inhibition.

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add recombinant EGFR or HER-2 enzyme and a suitable peptide substrate.

-

Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

ATP Detection: Add a reagent (e.g., ADP-Glo™) that converts the remaining ATP into a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value.[4]

-

-

Cell-Based EGFR/HER-2 Inhibition Assay (Cell Viability): This assay assesses the effect of the compound on the viability of cancer cell lines that are dependent on EGFR or HER-2 signaling.

-

Cell Seeding: Seed cancer cells (e.g., A431 for EGFR, SK-BR-3 for HER-2) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

Viability Measurement: Add a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the EC50 value.[1]

-

-

Western Blot Analysis for MAPK Pathway Inhibition: This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.

-

Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification and Separation: Quantify the protein concentration and separate the proteins by size using SDS-PAGE.

-

Immunoblotting: Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated forms of EGFR, HER-2, MEK, and ERK. Use antibodies for the total forms of these proteins as loading controls.

-

Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A reduction in the signal from the phospho-specific antibodies in treated cells compared to controls indicates inhibition of the pathway.[5][6]

-

Quantitative Data for Related Compounds:

| Compound Class | Target | Assay Type | IC50/EC50 | Cell Line | Reference |

| Quinolin-2(1H)-one derivatives | EGFR/HER-2 | Kinase Assay | 33-87 nM | - | [7] |

| Quinolin-2(1H)-one derivatives | MCF-7 | Antiproliferative | 34 nM | MCF-7 | [7] |

| 8-Hydroxyquinoline derivatives | MMP-2/9 | Enzyme Inhibition | 0.81-10 µM | - | [8] |

Potential β2-Adrenoceptor Agonist Activity

The 8-hydroxyquinolin-2(1H)-one scaffold is a key feature of several potent and selective β2-adrenoceptor agonists.[7][9] These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP), leading to smooth muscle relaxation, particularly in the airways.

Proposed Mechanism: 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one may bind to and activate β2-adrenoceptors. This would lead to the activation of the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase. The resulting increase in intracellular cAMP would activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that cause smooth muscle relaxation.

Signaling Pathway Diagram:

Caption: Hypothesized activation of the β2-adrenoceptor signaling pathway.

Experimental Protocols for Validation:

-

Cellular cAMP Assay: This assay directly measures the increase in intracellular cAMP levels following receptor activation.

-

Cell Culture: Use cells expressing the β2-adrenoceptor, such as HEK293 cells.

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

cAMP Measurement: Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter assay.

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 value.[7]

-

-

Reporter Gene Assay: This assay uses a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a cAMP response element (CRE).

-

Cell Culture and Treatment: Seed the reporter cell line in a multi-well plate and treat with the test compound.

-

Incubation: Incubate for a period sufficient to allow for reporter gene expression.

-

Signal Detection: Measure the reporter signal (luminescence or fluorescence).

-

Data Analysis: Normalize the signal to a control and plot against the compound concentration to determine the EC50.[10]

-

-

Isolated Tissue Bath Assay (Functional Assay): This ex vivo assay measures the direct effect of the compound on smooth muscle relaxation.

-

Tissue Preparation: Isolate tracheal strips from a suitable animal model (e.g., guinea pig) and mount them in an organ bath containing a physiological salt solution.

-

Contraction: Induce contraction of the tracheal strips with an agent like histamine or methacholine.

-

Compound Addition: Add cumulative concentrations of the test compound and measure the resulting relaxation of the tissue.

-

Data Analysis: Plot the percentage of relaxation against the compound concentration to determine the EC50 and the maximum effect (Emax).[9]

-

Quantitative Data for Related Compounds:

| Compound Class | Target | Assay Type | EC50 | Cell Line/Tissue | Reference |

| 8-Hydroxyquinolin-2(1H)-one analogues | β2-adrenoceptor | Cellular cAMP Assay | < 20 pM | HEK293 | [7] |

| 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives | β2-adrenoceptor | Cellular Assay | 21-36 pM | HEK293 | [9] |

Summary and Future Directions

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a derivative of the versatile quinolin-2(1H)-one scaffold. While direct biological data for this compound is scarce, the known activities of structurally related molecules suggest two promising avenues for investigation: its potential as an anticancer agent through the inhibition of EGFR/HER-2 and the MAPK pathway, and its potential as a β2-adrenoceptor agonist for the treatment of respiratory diseases.

The experimental protocols and hypothesized mechanisms of action detailed in this guide provide a solid foundation for the systematic evaluation of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. Future research should focus on synthesizing this compound and its analogues and performing the described in vitro and cell-based assays to confirm these hypotheses and quantify its biological activity. Such studies will be crucial in determining the therapeutic potential of this and related quinolinone derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A system for screening agonists targeting β2-adrenoceptor from Chinese medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a key intermediate in the synthesis of pharmacologically active compounds. The document presents available spectroscopic data, outlines standardized experimental protocols for data acquisition, and illustrates its synthetic utility.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.23 | s | 1H | N-H |

| 8.93 | d | 1H | Ar-H |

| 7.69 | d | 1H | Ar-H |

| 7.43 | s | 5H | Ar-H (benzyl) |

| 7.04 | d | 1H | Ar-H |

| 6.77 | d | 1H | Ar-H |

| 5.26 | s | 2H | O-CH₂ |

| 2.65 | s | 3H | CO-CH₃ |

Note: Data is based on computational predictions and may vary from experimental results.

Infrared (IR) Spectroscopy

Table 2: Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3000 | N-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| ~1680 | C=O (acetyl) | Stretching |

| ~1650 | C=O (quinolinone) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1250-1000 | C-O (ether) | Stretching |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one has not been reported in the available literature. The predicted molecular weight is 293.32 g/mol .

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 293.11 | [M]⁺ |

| 278.09 | [M-CH₃]⁺ |

| 250.09 | [M-COCH₃]⁺ |

| 202.08 | [M-C₇H₇O]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl) |

Note: Fragmentation patterns are predicted and require experimental verification.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters for spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks and determine chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the pressure arm to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe may be used.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record their abundance at each m/z value.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Synthetic Application and Workflow

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a valuable intermediate in the synthesis of more complex molecules, such as phenylethanolamine derivatives, which are known to have applications as β2 adrenergic receptor agonists.[1] The following diagram illustrates a generalized synthetic workflow.

Caption: Synthetic pathway from the title compound to a phenylethanolamine derivative.

References

Unveiling the Solid State: A Technical Guide to the Predicted Crystal Structure of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

For Immediate Release

Shanghai, China – December 29, 2025 – While a definitive experimental crystal structure of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one remains to be publicly reported, this whitepaper presents a comprehensive technical guide based on predictive modeling and analysis of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering valuable insights into the probable solid-state architecture of this quinolinone derivative, alongside detailed experimental protocols for its synthesis and crystallization.

Introduction

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a quinolinone derivative of interest in medicinal chemistry and materials science. The arrangement of molecules in the crystalline state is crucial for understanding its physicochemical properties, including solubility, stability, and bioavailability. In the absence of experimental single-crystal X-ray diffraction data, this guide provides a robust, predicted model of its crystal structure, offering a foundational tool for further research and development.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. These predictions are derived from an analysis of closely related quinolinone and 8-hydroxyquinoline structures deposited in the Cambridge Structural Database. It is anticipated that the compound will crystallize in a common space group for organic molecules, such as P2₁/c, with one molecule in the asymmetric unit.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 14.0 - 16.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 1800 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.30 - 1.40 |

| R-factor (%) | (Target for experimental) < 5 |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and subsequent structure determination of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

The synthesis of the title compound can be achieved through a multi-step process, a common route for quinolinone derivatives.

-

Protection of 8-hydroxyquinoline: 8-hydroxyquinoline is reacted with benzyl chloride in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield 8-(benzyloxy)quinoline.

-

Friedel-Crafts Acetylation: The resulting 8-(benzyloxy)quinoline is then subjected to a Friedel-Crafts acetylation reaction using acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane or nitrobenzene) to introduce the acetyl group at the C5 position.

-

Oxidation to Quinolinone: The 5-acetyl-8-(benzyloxy)quinoline is then oxidized to the corresponding N-oxide, followed by rearrangement to the 2(1H)-one tautomer. This can be achieved using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA).

-

Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization.

Crystallization

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) is prepared. The solution is loosely covered and allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to gradual supersaturation and crystal growth.

-

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer. Data is collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the determination of the crystal structure of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Caption: Workflow for Crystal Structure Determination.

Caption: Logical Flow from Compound to Crystal Structure.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the crystal structure of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. The presented data and protocols offer a valuable starting point for researchers engaged in the study of this and related quinolinone derivatives. The experimental determination of this crystal structure is a critical next step to validate and refine the predictive models presented herein, which will undoubtedly contribute to a deeper understanding of its structure-property relationships.

solubility of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes qualitative information, practical preparation protocols, and standardized experimental methodologies for solubility determination.

Quantitative Solubility Data

Specific quantitative solubility data for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one remains limited. However, available information from various chemical suppliers and databases allows for a qualitative and practical understanding of its solubility profile.

| Solvent | Temperature | Solubility | Concentration/Remarks |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Slightly Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 40 mg/mL | A stock solution can be prepared by dissolving 2 mg of the compound in 50 μL of DMSO.[1] It is important to note that this may represent a supersaturated solution or a fine suspension and should be verified for the specific application. |

| Methanol | Heated | Slightly Soluble | - |

Quinoline derivatives, in general, tend to exhibit better solubility in polar organic solvents compared to aqueous solutions, a characteristic attributed to their aromatic and heterocyclic nature.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, standardized experimental protocols should be followed. The two primary types of solubility measurements relevant to drug discovery and development are kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer. This method is valued for its speed and low compound consumption.

Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is detected indicates the precipitation of the compound and thus its kinetic solubility limit.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is considered the "true" solubility and is critical for later-stage development and formulation.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one to a series of vials containing the desired solvents (e.g., DMSO, ethanol, methanol, water, PBS at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand, and then separate the undissolved solid from the supernatant by centrifugation or filtration (using a 0.22 µm filter).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility of the compound in each solvent.

Visualized Workflows and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound, applicable to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Conceptual Diagram: Kinetic vs. Thermodynamic Solubility

This diagram illustrates the conceptual differences between kinetic and thermodynamic solubility, which are crucial for interpreting solubility data in drug discovery.

References

The Therapeutic Potential of Substituted Quinolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted quinolinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of substituted quinolinones, from their established antibacterial and anticancer properties to their emerging roles as modulators of key cellular signaling pathways. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Anticancer Activity

Substituted quinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms. These include the inhibition of key signaling kinases, disruption of topoisomerases, and induction of apoptosis.[1][2][3]

Kinase Inhibition

A significant number of substituted quinolinones exert their anticancer effects by targeting various protein kinases involved in cell proliferation, survival, and angiogenesis.[4][5][6]

Mechanism of Action: Many quinolinone derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates. This blockade of crucial signaling pathways can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[1] For instance, certain 3-substituted quinoline derivatives have shown potent inhibition of platelet-derived growth factor receptor (PDGF-RTK).[4] Similarly, other derivatives have been identified as inhibitors of DNA-dependent protein kinase and sphingosine kinase.[5][6]

Quantitative Data: Anticancer Activity of Substituted Quinolinones

| Compound/Derivative | Target/Cell Line | IC50/EC50 | Reference |

| 3-substituted quinoline derivatives | PDGF-RTK | ~ ≤20 nM | [4] |

| 2-arylquinoline (Compound 13) | HeLa (cervical carcinoma) | 8.3 µM | [7] |

| 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18) | HeLa (cervical carcinoma) | 13.15 µM | [7] |

| 2-phenylquinoline (Compound 12) | PC3 (prostate sarcoma) | 31.37 µM | [7] |

| 2-(3,4-methylenedioxyphenyl)quinoline (Compound 11) | PC3 (prostate sarcoma) | 34.34 µM | [7] |

| 6-methoxy-4-methyl-8-nitro-5-(3-trifluoromethylphenyloxy)quinoline (Compound 7) | T47D (breast cancer) | 16 ± 3 nM | [8] |

| Quinolinone-based mIDH1 inhibitor (Compound 63) | mIDH1-R132H | - | [9] |

| 8-substituted 2-morpholin-4-yl-quinolin-4-ones | DNA-dependent protein kinase | low nanomolar | [5] |

| 2-chloro-5-adamantyl-quinoline (16c) | P2X7 Receptor | 4 nM | [10] |

| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline (17k) | P2X7 Receptor | 3 nM | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinolinone derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of a specific kinase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate, and the substituted quinolinone inhibitor in a kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Detection: Stop the reaction and quantify the phosphorylated substrate using methods such as ELISA, fluorescence, or radioactivity.

Signaling Pathway and Experimental Workflow

Caption: Kinase Inhibition by Substituted Quinolinones.

Caption: Workflow for MTT Cell Viability Assay.

Antibacterial Activity

The quinolone scaffold is the backbone of a major class of synthetic antibacterial agents known as fluoroquinolones.[11] These compounds are highly effective against a broad spectrum of bacterial pathogens.[12]

Mechanism of Action: The primary mode of action of antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot religate it, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[1][13]

Quantitative Data: Antibacterial Activity of Substituted Quinolones

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Amifloxacin (16) | Escherichia coli Vogel | 0.25 | [14] |

| Y-26611 (28) | Gram-positive bacteria | Better than ciprofloxacin | [15] |

| Compound 5 | MRSA | 1.5 | [16] |

| Compound 6 | MRSA | 1.5 | [16] |

| Compound 7b (nitro substituted) | S. aureus, B. subtilis, E. coli, P. aeruginosa | - |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the substituted quinolinone compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, and varying concentrations of the quinolinone inhibitor in an appropriate assay buffer.

-

Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C.

-

Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The inhibition of DNA gyrase activity is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.[1]

Signaling Pathway and Experimental Workflow

Caption: Inhibition of Bacterial DNA Gyrase.

Caption: Workflow for MIC Determination.

Antiviral Activity

The therapeutic potential of substituted quinolinones extends to antiviral applications, with demonstrated activity against a range of viruses, including Influenza A virus and HIV.[17][18][19]

Mechanism of Action: The antiviral mechanisms of quinolinones are varied. For instance, certain derivatives containing piperazine moieties inhibit Influenza A virus replication by targeting viral RNA transcription and replication.[17] In the context of HIV, multi-substituted quinolines act as allosteric inhibitors of HIV-1 integrase (IN), binding to the dimer interface of the enzyme and triggering aberrant multimerization, which blocks viral replication.[18][19] Other quinolones have been shown to interfere with the HIV-1 Tat-TAR interaction at the transcriptional level.[20]

Quantitative Data: Antiviral Activity of Substituted Quinolinones

| Compound/Derivative | Virus | IC50 | Reference |

| Compound 9b | Influenza A virus | 0.88-6.33 µM | [17] |

| 4-(1,2-benzendioxanyl) quinoline | HIV-1 IN multimerization | 80 nM (EC50) | [19] |

| para-chloro-4-phenylquinoline | HIV-1 IN multimerization | 100 nM (EC50) | [19] |

| Compound 31 | HIV-1VB59 (cell free) | 1.27 ± 0.31 µM | [21] |

| Compound 31 | HIV-1UG070 (cell free) | 2.88 ± 1.79 µM | [21] |

Experimental Protocols

Anti-Influenza A Virus Assay (CPE Reduction Assay)

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.

-

Infection and Treatment: Wash the cells and infect with Influenza A virus. After a 1-hour adsorption period, remove the virus inoculum and add medium containing various concentrations of the quinolinone compounds.

-

Incubation: Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

-

CPE Evaluation: Assess the CPE visually or by using a cell viability assay (e.g., MTT) to determine the concentration of the compound that inhibits CPE by 50% (IC50).

Signaling Pathway and Experimental Workflow

Caption: Allosteric Inhibition of HIV-1 Integrase.

Anti-inflammatory Activity

Substituted quinolinones have demonstrated significant anti-inflammatory properties, targeting various components of the inflammatory cascade.[22][23][24]

Mechanism of Action: The anti-inflammatory effects of quinolinones are mediated through multiple pathways. Some derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and the expression of inducible nitric oxide synthase (iNOS).[23] This is often achieved by suppressing the phosphorylation of MAPKs and attenuating the activity of the NF-κB signaling pathway.[23] Other quinoline-based molecules act as inhibitors of enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase (COX).[22]

Quantitative Data: Anti-inflammatory Activity of Substituted Quinolinones

| Compound/Derivative | Target/Assay | IC50 | Reference |

| 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline (18b) | NO production in J774A.1 cells | - | [23][25] |

| Ethyl 5-amino-1-[2-(4-chlorophenyl)-6-methoxyquinoline-4-carbonyl]-1H-pyrazole-4-carboxylate (1) | COX-2 | 0.26 µM | [25] |

| 2-[4-(Methylsulfonyl)phenyl]-3-phenylquinoline-4-carboxylic acid (2) | COX-2 | 0.07 µM | [25] |

| 2-(4-azidophenyl)-6-benzoylquinoline-4-carboxylic acid (3) | COX-2 | 0.077 µM | [25] |

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | 54.19% inhibition | [26] |

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture murine macrophage cells (e.g., J774A.1 or RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the quinolinone compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.